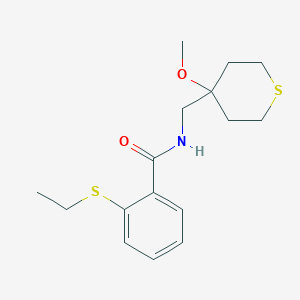

2-(ethylthio)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzamide

Description

Properties

IUPAC Name |

2-ethylsulfanyl-N-[(4-methoxythian-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2S2/c1-3-21-14-7-5-4-6-13(14)15(18)17-12-16(19-2)8-10-20-11-9-16/h4-7H,3,8-12H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBOLJUBRNFJRIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NCC2(CCSCC2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylthio)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzamide typically involves multi-step organic reactions. A common approach might include:

Formation of the Benzamide Core: This can be achieved by reacting a substituted benzoyl chloride with an amine under basic conditions.

Introduction of the Ethylthio Group: This step might involve the nucleophilic substitution of a suitable leaving group (e.g., halide) with an ethylthiol.

Attachment of the Methoxytetrahydrothiopyran Moiety: This could be done through a series of reactions starting from a tetrahydrothiopyran derivative, involving protection and deprotection steps, and finally introducing the methoxy group.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The ethylthio group can undergo oxidation to form sulfoxides or sulfones.

Reduction: The benzamide core can be reduced to form corresponding amines.

Substitution: The methoxy group can be substituted under certain conditions to introduce other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Reagents like sodium hydride (NaH) or strong acids/bases.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

Catalysis: Compounds with sulfur-containing groups are often studied as catalysts or catalyst precursors.

Materials Science: Potential use in the development of new materials with unique properties.

Biology and Medicine

Drug Development: Benzamide derivatives are often explored for their pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Biochemical Studies: Used as probes or inhibitors in biochemical assays.

Industry

Agriculture: Potential use as pesticides or herbicides.

Chemical Manufacturing: Intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(ethylthio)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or alteration of gene expression.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following benzamide derivatives share structural or functional similarities with the target compound:

Table 1: Key Structural and Functional Comparisons

Key Observations :

Substituent Impact on Lipophilicity :

- The ethylthio group in the target compound increases lipophilicity compared to methoxy or nitro groups in 4MNB .

- The trifluoromethyl group in ’s compound likely enhances metabolic stability and binding affinity .

Thiourea derivatives () exhibit distinct hydrogen-bonding capabilities compared to thioethers .

Spectroscopic Signatures :

Biological Activity

2-(ethylthio)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzamide, identified by its CAS number 2034452-42-9, is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 325.5 g/mol. The structure features a benzamide core with an ethylthio group and a methoxytetrahydrothiopyran moiety, which may influence its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 2034452-42-9 |

| Molecular Formula | C₁₆H₂₃N₁O₂S₂ |

| Molecular Weight | 325.5 g/mol |

Antimicrobial Properties

Research indicates that compounds structurally related to this compound exhibit antimicrobial activity. A study demonstrated that similar benzamide derivatives possess significant antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli . The ethylthio group is hypothesized to enhance membrane permeability, facilitating the compound's entry into bacterial cells.

Anticancer Activity

In vitro studies have shown that this compound may exhibit anticancer properties. A recent investigation reported that derivatives containing the tetrahydrothiopyran structure can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . The mechanism of action appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation.

The proposed mechanism for the biological activity of this compound includes:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell signaling pathways, leading to altered cell growth and survival.

- Cell Membrane Interaction : The ethylthio group enhances lipophilicity, allowing better interaction with lipid membranes, which could disrupt cellular homeostasis.

Case Studies

- Antimicrobial Efficacy : In a controlled study, various concentrations of the compound were tested against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL against S. aureus, suggesting potent antibacterial activity .

- Anticancer Studies : A comparative analysis of cell viability in MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent decrease in cell survival, with IC50 values around 25 µM . This supports the hypothesis that the compound may serve as a lead structure for developing new anticancer agents.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 2-(ethylthio)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzamide, and how are reaction conditions optimized?

- Answer : Synthesis typically involves coupling a benzamide core with a substituted tetrahydro-2H-thiopyran moiety. For example, thiopyran intermediates are functionalized via nucleophilic substitution or Mitsunobu reactions. Optimization includes:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity .

- Catalysts : Use of EDCI/HOBt for amide bond formation, with yields improving at 0–5°C to minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) achieves >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- Answer :

- 1H/13C NMR : Confirm substitution patterns (e.g., ethylthio protons at δ 1.2–1.4 ppm; thiopyran methoxy at δ 3.3 ppm) .

- IR Spectroscopy : Identify carbonyl (C=O stretch ~1650 cm⁻¹) and thioether (C-S ~650 cm⁻¹) groups .

- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]+ at m/z 367.5) .

Q. How is preliminary biological activity screening conducted for this compound?

- Answer : Standard assays include:

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .

- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 IC50 determination) .

- Cytotoxicity : MTT assay in cancer cell lines (e.g., IC50 values reported at 10–50 µM) .

Advanced Research Questions

Q. How can researchers optimize the compound’s synthetic yield when scaling up from milligram to gram quantities?

- Answer :

- Reaction scaling : Maintain stoichiometric ratios (e.g., 1.2 eq. of thiopyran intermediate to benzamide) to compensate for side reactions .

- Temperature control : Use jacketed reactors for exothermic steps (e.g., thioether formation) to avoid decomposition .

- Process analytics : In-line FTIR monitors reaction progress, reducing purification cycles .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Answer :

- Standardized protocols : Use identical cell lines (ATCC-validated) and assay conditions (pH, serum concentration) .

- Meta-analysis : Pool data from ≥3 studies to assess heterogeneity (e.g., I² statistic >50% indicates variability) .

- Stability testing : HPLC-UV confirms compound integrity under assay conditions (e.g., no degradation over 24h at 37°C) .

Q. How do electronic and steric effects of the thiopyran and ethylthio groups influence target binding?

- Answer : Computational and experimental approaches include:

- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) show thiopyran’s methoxy group forms H-bonds with kinase active sites .

- SAR analogs : Replace ethylthio with methylthio; reduced logP (from 3.2 to 2.8) correlates with lower membrane permeability .

- Electrostatic potential maps : DFT calculations highlight nucleophilic regions at the benzamide carbonyl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.